molecular formula C11H9NO3S B1363338 2-(4-Methoxyphenoxy)-1,3-thiazole-5-carbaldehyde CAS No. 478081-25-3

2-(4-Methoxyphenoxy)-1,3-thiazole-5-carbaldehyde

Cat. No. B1363338
M. Wt: 235.26 g/mol
InChI Key: LRDAZQVPTYVAAK-UHFFFAOYSA-N
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Description

“2-(4-Methoxyphenoxy)-1,3-thiazole-5-carbaldehyde” is a compound that contains a thiazole ring, which is a heterocyclic compound that consists of a five-membered C3NS ring. The compound also contains a methoxy group (-OCH3) and a phenoxy group (Ph-O-), which are ether functional groups, and a carbaldehyde group (-CHO), which is an aldehyde functional group.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method. The methoxy, phenoxy, and carbaldehyde groups could be introduced through various functional group interconversion reactions. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, along with the ether and aldehyde functional groups. These groups could potentially participate in various chemical reactions. The ether groups (methoxy and phenoxy) are generally quite stable and unreactive, while the aldehyde group is more reactive and could undergo reactions such as nucleophilic addition or oxidation.



Chemical Reactions Analysis

As mentioned above, the aldehyde group in this compound is likely to be the most reactive site and could undergo a variety of reactions. The thiazole ring might also participate in reactions, particularly if catalyzed by acids or bases or under high heat.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the polar aldehyde group could increase its solubility in polar solvents, while the ether groups could contribute to stability and resistance to hydrolysis.


Scientific Research Applications

Synthesis of Derivatives and Bioactive Compounds

Research by Sinenko et al. (2016) explored the synthesis of new 1,3-thiazole derivatives using substituted 2-hydroxyalkyl-1,3-thiazole-5-carbaldehydes, highlighting the potential of these compounds as bioactive substances (Sinenko et al., 2016).

Modulating Fluorescent Sensing Mechanism

Su and Fang (2020) conducted a theoretical study on the photophysical properties of 2-(2′-hydroxyphenol)thiazole-4-carbaldehyde derivatives, which are structurally related to 2-(4-Methoxyphenoxy)-1,3-thiazole-5-carbaldehyde. Their work contributes to understanding the fluorescent sensing mechanisms of such compounds (Su & Fang, 2020).

Schiff Base Ligands and Antimicrobial Activity

Vinusha et al. (2015) synthesized imino-4-methoxyphenol thiazole derived Schiff bases and tested their antimicrobial activities. This study showcases the relevance of similar thiazole derivatives in the field of antimicrobial research (Vinusha et al., 2015).

Catalytic Applications

Ghorbanloo and Alamooti (2017) demonstrated the use of a molybdenum(VI) complex with a thiazole-hydrazone ligand in catalysis. The ligand bears a structural resemblance to 2-(4-Methoxyphenoxy)-1,3-thiazole-5-carbaldehyde, indicating potential catalytic applications for similar compounds (Ghorbanloo & Alamooti, 2017).

Anticancer and Antiviral Activities

Lozynskyi et al. (2016) synthesized novel thiopyrano[2,3-d]thiazole-6-carbaldehydes and evaluated their anticancer and antiviral activities. This research provides insights into the potential medical applications of thiazole derivatives in treating diseases (Lozynskyi et al., 2016).

Safety And Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, safe handling practices should be used to minimize risk.


Future Directions

Future research could involve studying the synthesis and reactions of this compound, as well as investigating any potential biological activity. This could include testing the compound in various biological assays to determine if it has therapeutic potential.


Please note that this is a general analysis based on the structure and functional groups of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed.


properties

IUPAC Name

2-(4-methoxyphenoxy)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-14-8-2-4-9(5-3-8)15-11-12-6-10(7-13)16-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDAZQVPTYVAAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363378
Record name 2-(4-methoxyphenoxy)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenoxy)-1,3-thiazole-5-carbaldehyde

CAS RN

478081-25-3
Record name 2-(4-methoxyphenoxy)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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